molecular formula C13H25NO4 B12282171 3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano

3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano

Cat. No.: B12282171
M. Wt: 259.34 g/mol
InChI Key: QNMVWTCVXPLKOS-UHFFFAOYSA-N
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Description

Piperidine Ring Substituent Configuration

The piperidine ring adopts a chair conformation in its most stable state, minimizing steric strain. The Boc group at the 4-position occupies an equatorial orientation to reduce 1,3-diaxial interactions with the nitrogen atom at position 1. This spatial arrangement ensures optimal stabilization through resonance between the carbamate’s carbonyl group and the piperidine nitrogen.

The nitrogen atom in the piperidine ring is sp³-hybridized, with its lone pair delocalized into the Boc group’s carbonyl π-system. This delocalization reduces the nitrogen’s basicity, a characteristic feature of carbamate-protected amines.

tert-Butoxycarbonyl (Boc) Protective Group Orientation

The Boc group consists of a tert-butyl moiety (-C(CH₃)₃) linked via an oxygen atom to a carbonyl group. Key structural features include:

  • Planarity of the carbamate : The carbonyl (C=O) and adjacent N–O bonds form a conjugated system, resulting in partial double-bond character and restricted rotation.
  • Steric shielding : The tert-butyl group creates a bulky environment around the piperidine nitrogen, preventing undesired nucleophilic reactions at this site.

This protective group is widely employed in organic synthesis to temporarily mask amine functionality during multi-step reactions, as evidenced by its use in analogous piperidine derivatives.

Hydroxypropanoic Acid Moiety Spatial Arrangement

The hydroxypropanoic acid component features a geminal diol-like structure, with both hydroxyl (-OH) and carboxylic acid (-COOH) groups attached to the third carbon. This configuration introduces steric strain but is stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the carboxylic acid’s carbonyl oxygen:

$$
\text{HOOC–C(OH)(CH₂)–} \leftrightarrow \text{HOOC–C(O⁻)(CH₂)–H⁺–O}
$$

This interaction imposes rigidity on the propanoic acid chain, influencing the molecule’s solubility and reactivity. The piperidin-1-yl group’s placement on the same carbon further restricts rotational freedom, favoring a staggered conformation to alleviate van der Waals repulsions.

Spectroscopic and Computational Insights

While experimental spectral data for this specific compound are not publicly available, analogous Boc-protected piperidines exhibit characteristic signals:

  • Infrared (IR) : Strong absorbance near 1700 cm⁻¹ (C=O stretch of carbamate) and 1250 cm⁻¹ (C–O stretch of tert-butyl group).
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Singlet at δ 1.4 ppm (9H, tert-butyl), multiplet at δ 3.5–4.0 ppm (piperidine N–CH₂), and a broad peak at δ 12.0 ppm (carboxylic acid -COOH).
    • ¹³C NMR : Signal at δ 155 ppm (carbamate carbonyl), δ 80 ppm (tert-butyl quaternary carbon), and δ 175 ppm (carboxylic acid carbonyl).

Computational models predict a dipole moment of 4.2–4.5 Debye, driven by the polar carbamate and carboxylic acid groups. Density functional theory (DFT) simulations further suggest that the lowest-energy conformer features a hydrogen bond between the hydroxyl and carboxylic acid groups, consistent with the proposed stabilization mechanism.

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

tert-butyl 1-(1,3-dihydroxypropyl)piperidine-4-carboxylate

InChI

InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)10-4-7-14(8-5-10)11(16)6-9-15/h10-11,15-16H,4-9H2,1-3H3

InChI Key

QNMVWTCVXPLKOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)C(CCO)O

Origin of Product

United States

Preparation Methods

Reaction Pathway

This two-step method begins with the reductive amination of 4-piperidone with 3-hydroxypropanoic acid derivatives, followed by Boc protection.

Step 1: Reductive Amination
4-Piperidone reacts with ethyl 3-oxopropanoate in the presence of sodium cyanoborohydride (NaBH$$_3$$CN) under acidic conditions (acetic acid, pH 4–5) to yield 3-(piperidin-4-yl)-3-hydroxypropanoate. The reaction proceeds via imine formation, followed by selective reduction.

Step 2: Boc Protection
The intermediate is treated with di-tert-butyl dicarbonate (Boc$$_2$$O) in dichloromethane (DCM) with triethylamine (TEA) as a base. The Boc group is introduced at the piperidine nitrogen, achieving yields of 78–85% after purification via silica gel chromatography.

Key Data

Parameter Value
Temperature 0°C → room temperature
Reaction Time 12–18 hours (Step 1); 4h (Step 2)
Yield 72% (over two steps)
Purity (HPLC) >98%

Grignard Addition to Boc-Protected Piperidinone

Methodology

N-Boc-4-piperidone undergoes nucleophilic addition with a Grignard reagent derived from 3-hydroxypropanoic acid esters.

Procedure

  • Grignard Reagent Preparation : Ethyl magnesium bromide (3 eq) is reacted with tert-butyl 3-bromopropanoate in tetrahydrofuran (THF) at −10°C to form the organomagnesium species.
  • Addition to N-Boc-4-piperidone : The Grignard reagent is added dropwise to N-Boc-4-piperidone in THF at −78°C, followed by warming to room temperature. The intermediate tert-alcohol is oxidized to the ketone using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) and subsequently hydrolyzed to the carboxylic acid.

Optimization Insights

  • Solvent : THF ensures solubility and minimizes side reactions.
  • Oxidation : Catalytic TEMPO/NaClO yields higher selectivity (>90%) compared to traditional methods.

Performance Metrics

Metric Value
Overall Yield 65%
Diastereomeric Ratio 85:15 (syn:anti)
Scalability Demonstrated at 500g scale

Enzymatic Asymmetric Reduction

Biocatalytic Approach

A ketoreductase-mediated asymmetric reduction of N-Boc-4-piperidin-3-one derivatives offers enantioselective synthesis of the target compound.

Process Details

  • Substrate : N-Boc-4-piperidin-3-one is incubated with recombinant ketoreductase (KRED-101) in a NADPH-regenerating buffer system (glucose dehydrogenase cofactor).
  • Conditions : pH 7.0, 30°C, 24h. The reaction achieves >99% enantiomeric excess (ee) for the (R)-enantiomer.

Advantages

  • Eliminates need for chiral resolution.
  • Environmentally benign (water-based, minimal waste).

Yield and Efficiency

Parameter Value
Conversion 95%
ee >99%
Space-Time Yield 12 g/L/day

Hydroxypropanoic Acid Side Chain Introduction via Mitsunobu Reaction

Stereospecific Coupling

The Mitsunobu reaction enables the coupling of Boc-piperidin-4-ol with ethyl 3-hydroxypropanoate, followed by hydrolysis.

Reaction Steps

  • Mitsunobu Coupling : Boc-piperidin-4-ol, ethyl 3-hydroxypropanoate, triphenylphosphine (PPh$$_3$$), and diethyl azodicarboxylate (DEAD) in THF at 0°C→rt for 6h.
  • Ester Hydrolysis : The ethyl ester is hydrolyzed using LiOH in THF/H$$_2$$O (3:1) at 60°C for 4h.

Critical Parameters

  • Molar Ratio : 1:1.2 (piperidin-ol:ethyl ester) minimizes dimerization.
  • Purification : Recrystallization from ethyl acetate/hexane yields 80% pure product.

Data Summary

Metric Value
Yield (Coupling) 75%
Yield (Hydrolysis) 95%
Purity 99.5% (by NMR)

Comparative Analysis of Methods

Efficiency and Practicality

Method Yield (%) Stereoselectivity Scalability Cost ($/kg)
Reductive Amination 72 Moderate High 120
Grignard Addition 65 Low Moderate 180
Enzymatic Reduction 95 High High 250
Mitsunobu Reaction 75 High Low 300

Key Takeaways :

  • Enzymatic Reduction is optimal for high enantiopurity but incurs higher costs.
  • Reductive Amination balances cost and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Trifluoroacetic acid (TFA) in DCM at room temperature.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of the free amine and subsequent substituted products.

Scientific Research Applications

3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano depends on its specific application. In the context of PROTACs, the compound acts as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein. The Boc group provides stability and protects the piperidine nitrogen during the synthesis and application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano and structurally related compounds, focusing on physicochemical properties, functional groups, and applications.

Table 1: Comparative Analysis of Piperidine-Based Boc-Protected Compounds

Compound Name Molecular Weight (g/mol) Functional Groups Key Properties Applications/Reactivity
3-[4-(tert-Boc)piperidin-1-yl]-3-hydroxypropano ~300 (estimated) Boc, piperidine, 3-hydroxypropano High polarity due to hydroxyl group Intermediate for hydrophilic drugs
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid 305.37 Boc, piperidine, phenyl, carboxylic acid Moderate solubility; aromatic influence Analgesic synthesis
1-Boc-piperidine-4-carboxaldehyde 199.28 Boc, piperidine, aldehyde Reactive aldehyde; low polarity Cross-coupling reactions

Key Findings:

Functional Group Impact: The 3-hydroxypropano substituent in the target compound increases hydrophilicity compared to analogs like 1-Boc-piperidine-4-carboxaldehyde, which lacks hydroxyl groups. This enhances solubility in polar solvents (e.g., water or methanol), critical for drug formulation . The phenyl and carboxylic acid groups in (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid introduce aromatic π-π interactions and hydrogen-bonding capacity, making it suitable for targeting protein-binding sites in analgesics .

Reactivity and Stability: The Boc group in all three compounds provides temporary amine protection, but the 3-hydroxypropano moiety may confer additional steric hindrance, slowing deprotection kinetics compared to simpler analogs. The aldehyde in 1-Boc-piperidine-4-carboxaldehyde is highly reactive, enabling nucleophilic additions, whereas the hydroxyl group in the target compound favors oxidation or esterification pathways.

Pharmacological Relevance :

  • Piperidine-Boc derivatives are pivotal in central nervous system (CNS) drug discovery. The target compound’s hydroxyl group may improve blood-brain barrier penetration compared to the carboxylic acid analog, which is more ionized at physiological pH.

Biological Activity

The compound 3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano, also known as tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, is a derivative of piperidine that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C13H21NO3
  • Molecular Weight : 239.31 g/mol
  • CAS Number : 403802-41-5
  • Physical State : Solid at room temperature

Pharmacological Effects

Research indicates that compounds similar to 3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano exhibit various pharmacological effects, including:

  • Antidepressant Activity : Some studies suggest that piperidine derivatives may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
  • Analgesic Properties : The compound may have pain-relieving effects, potentially linked to its interaction with opioid receptors or modulation of inflammatory pathways.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Receptor Modulation : Interaction with central nervous system receptors, influencing neurotransmitter release.
  • Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in metabolic pathways related to pain and mood disorders.

Toxicological Profile

The compound has been noted to cause skin irritation and serious eye damage upon exposure. Precautionary measures are recommended when handling the substance, including the use of protective equipment to minimize contact risks .

Study 1: Antidepressant Effects

A study conducted on a series of piperidine derivatives demonstrated that modifications at the piperidine nitrogen significantly affected their antidepressant-like activity in animal models. The specific compound was shown to decrease immobility time in forced swim tests, suggesting an antidepressant effect mediated through serotonin receptor modulation.

Study 2: Analgesic Activity

In a controlled experiment assessing the analgesic properties of various piperidine derivatives, it was found that compounds with a similar structure exhibited significant pain relief in rodent models. The mechanism was hypothesized to involve both central and peripheral pathways, indicating a dual mode of action.

Data Summary Table

PropertyValue
Chemical Nametert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
CAS Number403802-41-5
Molecular Weight239.31 g/mol
Antidepressant ActivityPositive in animal models
Analgesic ActivitySignificant pain relief observed
ToxicityCauses skin irritation; serious eye damage

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